N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is a compound known for its potential inhibitory effects on carbonic anhydrases, which are enzymes that catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton. This reaction is fundamental to various physiological processes, including pH regulation, respiration, and ion transport .
Scientific Research Applications
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its inhibitory effects on both human and mycobacterial carbonic anhydrases. These enzymes play crucial roles in various physiological processes, making them important targets for therapeutic intervention. The compound has shown significant inhibitory activity against several α-class cytosolic human carbonic anhydrases (hCA I, hCA II, and hCA VII) and bacterial β-class carbonic anhydrases from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3) . This makes it a promising candidate for the development of new treatments for diseases such as tuberculosis.
Mechanism of Action
Target of Action
The primary targets of the compound N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide are three α-class cytosolic human carbonic anhydrases (CAs) (EC 4.2.1.1); specifically, hCA I, hCA II and hCA VII, and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton .
Mode of Action
This compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the biochemical pathways related to pH buffering, metabolism, signaling and other processes . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrases. This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton , affecting several important pathophysiological processes connected to pH buffering, metabolism, signaling and other processes .
Preparation Methods
The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse amides, which can be tailored for specific inhibitory activities.
Chemical Reactions Analysis
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide primarily undergoes acylation reactions. The selective acylation process involves reacting 4-thioureidobenzenesulfonamide with different acyl chlorides. Common reagents used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which exhibit varying degrees of inhibitory activity against carbonic anhydrases.
Comparison with Similar Compounds
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is unique in its structure and inhibitory activity compared to other similar compounds. Other sulfonamide-based inhibitors, such as acetazolamide, also target carbonic anhydrases but differ in their binding affinities and specificities . The structural diversity of this compound and its derivatives allows for fine-tuning of inhibitory activities, making it a versatile tool in the study and treatment of diseases involving carbonic anhydrases.
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPFZKLEPMVDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49815885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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